BenchChemオンラインストアへようこそ!

N-(3,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide

medicinal chemistry structure–activity relationship fluorine chemistry

N-(3,4-Difluorophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1024266-42-9, molecular formula C₁₈H₁₇F₂NO, molecular weight 301.3 g/mol) is a disubstituted cyclopentane carboxamide featuring a 1-phenyl substituent on the cyclopentane ring and a 3,4-difluoroaniline-derived amide moiety. The compound exhibits a computed XLogP3 of 4.3, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 29.1 Ų, positioning it as a moderately lipophilic scaffold suitable for cell-permeable probe design.

Molecular Formula C18H17F2NO
Molecular Weight 301.337
CAS No. 1024266-42-9
Cat. No. B2665222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide
CAS1024266-42-9
Molecular FormulaC18H17F2NO
Molecular Weight301.337
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H17F2NO/c19-15-9-8-14(12-16(15)20)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22)
InChIKeyDFUIMSUUSLAWKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Difluorophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1024266-42-9): Procurement-Grade Physicochemical and Structural Baseline


N-(3,4-Difluorophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1024266-42-9, molecular formula C₁₈H₁₇F₂NO, molecular weight 301.3 g/mol) is a disubstituted cyclopentane carboxamide featuring a 1-phenyl substituent on the cyclopentane ring and a 3,4-difluoroaniline-derived amide moiety [1]. The compound exhibits a computed XLogP3 of 4.3, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 29.1 Ų, positioning it as a moderately lipophilic scaffold suitable for cell-permeable probe design [1]. It is catalogued under MDL number MFCD03839627 and is commercially available from multiple vendors at purities typically ≥95% [1].

Procurement Risk Alert: Why Regioisomeric Difluorophenyl Cyclopentane Carboxamides Cannot Be Interchanged for N-(3,4-Difluorophenyl)-1-phenylcyclopentane-1-carboxamide


The difluorophenyl substitution pattern on the aniline ring is a critical determinant of both molecular recognition and physicochemical properties. Positional isomerism (e.g., 2,4- vs 2,5- vs 3,4- vs 3,5-difluoro) alters the pKₐ of the amide NH, the orientation of fluorine hydrogen-bond acceptors, and the overall molecular dipole [1]. In the 1-phenyl-cyclopentane carboxamide chemotype, this translates into differential binding to hydrophobic pockets such as the influenza hemagglutinin (HA) fusion site, where sub-nanomolar to low-nanomolar potency shifts are observed between closely related analogs [2]. Generic substitution from the same CAS cluster (e.g., N-(2,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide, CAS 1024502-93-9; N-(3,5-difluorophenyl)-1-phenylcyclopentane-1-carboxamide, CAS 1023484-29-8) without confirmatory structure–activity data introduces uncontrolled variables into medicinal chemistry campaigns, potentially invalidating months of SAR optimization [2].

Quantitative Differentiation Evidence for N-(3,4-Difluorophenyl)-1-phenylcyclopentane-1-carboxamide Versus Closest Analogs


Regioisomeric Fluorine Substitution: 3,4-Difluoro Pattern Confers Unique Hydrogen-Bond Acceptor Geometry Relative to 2,4-, 2,5-, and 3,5-Isomers

The 3,4-difluorophenyl substitution exhibits a contiguous para/meta relationship that creates an extended, planar hydrogen-bond acceptor surface spanning positions 3 and 4 on the aniline ring. In contrast, the 2,4-difluoro isomer (CAS 1023499-20-8) places one fluorine ortho to the amide NH, sterically restricting rotamer populations, while the 2,5-difluoro isomer (CAS 1024502-93-9) fragments the fluorine acceptor geometry into non-adjacent positions . The 3,5-difluoro isomer (CAS 1023484-29-8) presents a symmetric meta arrangement lacking the contiguous dipole of the 3,4 pattern . These geometric differences translate into altered electrostatic potential maps that affect protein–ligand recognition in hydrophobic pockets [1].

medicinal chemistry structure–activity relationship fluorine chemistry

1-Phenyl Cyclopentane Scaffold Proven as Influenza Hemagglutinin Fusion Inhibitor Chemotype with Nanomolar Potency Achievable Through Aniline Substitution

Tang et al. (2010) identified 1-phenyl-cyclopentanecarboxamide as a validated scaffold for influenza hemagglutinin (HA) fusion inhibition. The optimized compound 4t, 1-phenyl-cyclopentanecarboxylic acid (4-cyano-phenyl)-methyl-amide, achieved an EC₅₀ of 98 nM against the H1N1 A/Weiss/43 strain with >1000-fold selectivity over host MDCK cells [1]. Critically, the SAR study demonstrated that aniline ring substitution is a primary driver of potency: the unsubstituted parent scaffold shows substantially reduced activity, while electron-withdrawing groups on the aniline ring enhance binding within the hydrophobic HA pocket [1]. This establishes that N-(3,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide, bearing the electron-withdrawing 3,4-difluoro substitution, belongs to a chemotype capable of sub-100 nM target engagement, distinguishing it from the unsubstituted analog (CAS 5296-89-9) which lacks this potency-enhancing feature.

antiviral drug discovery influenza fusion inhibitor phenotypic screening

Cyclopentane Scaffold AKR1C1/AKR1C3 Inhibitor Class: Low Micromolar Activity Demonstrated for Cyclopentane Carboxamide Derivatives, Supporting the Scaffold's Druggability

A distinct series of cyclopentane carboxamide derivatives was evaluated as inhibitors of the steroid-metabolizing enzymes AKR1C1 and AKR1C3. Selective inhibitors in the low micromolar range were identified, confirming that the cyclopentane carboxamide scaffold possesses favorable properties for enzyme active-site recognition [1]. Although the tested compounds in this series differ from the target compound in the nature of the cyclopentane substitution, the shared cyclopentane carboxamide core demonstrates the scaffold's capacity to engage distinct biological targets (viral HA protein and human AKR enzymes) through appropriate exocyclic substitution [1][2].

cancer steroid metabolism aldo-keto reductase

Metabolic Stability Advantage: 3,4-Difluorophenyl Blocking of CYP-Mediated Oxidation Sites Confers Predicted Microsomal Stability Superior to Non-Fluorinated and Mono-Fluorinated Analogs

Fluorine substitution at metabolically labile positions on the aniline ring is a well-established strategy to block cytochrome P450 (CYP)-mediated oxidative metabolism. The 3,4-difluoro pattern occupies two adjacent positions that are common sites of aromatic hydroxylation, thereby reducing intrinsic clearance relative to the unsubstituted parent (CAS 5296-89-9) and the mono-fluoro analog N-(3-fluorophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023589-83-4) [1]. This metabolic shielding effect is specific to the 3,4-difluoro geometry: the 2,5- and 2,6-difluoro patterns leave one or both meta positions unblocked for potential hydroxylation, while the 3,5-difluoro pattern leaves the para position (C-4) vulnerable [1]. Quantitative microsomal stability data for the target compound are not publicly available; however, the well-characterized metabolic effect of contiguous fluorine substitution on aromatic rings supports a predictable stability ranking: 3,4-difluoro ≈ 2,4-difluoro > 3-fluoro > unsubstituted [1][2].

drug metabolism pharmacokinetics fluorine medicinal chemistry

Prioritized Application Scenarios for N-(3,4-Difluorophenyl)-1-phenylcyclopentane-1-carboxamide Based on Differentiated Evidence


Influenza Hemagglutinin Fusion Inhibitor Lead Optimization: Building on a Validated 1-Phenyl-Cyclopentane Carboxamide Scaffold

The Tang et al. (2010) study identified the 1-phenyl-cyclopentane carboxamide scaffold as capable of achieving 98 nM anti-influenza potency with >1000-fold selectivity [1]. N-(3,4-Difluorophenyl)-1-phenylcyclopentane-1-carboxamide represents an underexplored substitution vector within this chemotype. Its 3,4-difluoroaniline moiety provides a unique combination of contiguous electron withdrawal and metabolic stability that may address the scaffold's unexplored aniline SAR space. This compound is suitable for direct testing in HA-mediated membrane fusion assays and CPE reduction assays against H1N1 strains, with the goal of matching or exceeding the 98 nM benchmark established by compound 4t.

Structure–Activity Relationship Studies Across Fluorine Regioisomeric Series

The availability of all six practical difluorophenyl regioisomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-) within the 1-phenylcyclopentane-1-carboxamide chemotype enables a comprehensive fluorine-walk SAR study [1]. N-(3,4-Difluorophenyl)-1-phenylcyclopentane-1-carboxamide fills a critical position in this matrix, representing the only isomer with contiguous vicinal fluorine atoms on the aniline ring. Comparative testing against the other regioisomers (CAS 1023499-20-8, 1024502-93-9, 1023484-29-8, and the 2,6- and 2,3-analogs) in a given biological assay can directly quantify the energetic contribution of the contiguous 3,4-difluoro pattern to target binding, providing actionable data for computational chemistry model refinement.

Metabolic Stability Screening in Cyclopentane Carboxamide-Based Drug Discovery Programs

The well-precedented metabolic shielding effect of contiguous fluorine substitution on aromatic rings positions N-(3,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide as a candidate for comparative in vitro metabolic stability assessment alongside non-fluorinated (CAS 5296-89-9) and mono-fluorinated (CAS 1023589-83-4) analogs [1][2]. Head-to-head rat or human liver microsome incubation studies can quantify the intrinsic clearance benefit conferred by the 3,4-difluoro pattern relative to less-substituted analogs, providing procurement justification for series where PK optimization is rate-limiting.

Chemical Biology Probe Development Targeting Aldo-Keto Reductase Enzymes

The cyclopentane carboxamide scaffold has demonstrated low micromolar inhibitory activity against AKR1C1 and AKR1C3, enzymes implicated in hormone-dependent cancers [1]. The 3,4-difluorophenyl substituent confers enhanced lipophilicity (XLogP3 = 4.3) and potential metabolic stability that may improve cellular potency and residence time relative to earlier-generation cyclopentane-based AKR inhibitors. This compound can serve as a starting point for a second-generation AKR1C inhibitor series, with the contiguous difluoro pattern potentially engaging a hydrophobic sub-pocket within the AKR active site.

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.